Methdilazine hydrochloride

Übersicht

Beschreibung

Methdilazine hydrochloride (C₁₈H₂₀N₂S·HCl) is a phenothiazine-derived antihistamine with sedative, antimuscarinic, and serotonin-antagonist properties . It is primarily used to alleviate pruritus in hypersensitivity reactions and dermatological disorders, administered orally at 8 mg 2–4 times daily . Unique among antihistamines, it exhibits antimicrobial activity against mycobacteria, with minimum inhibitory concentrations (MIC) ranging from 5–15 μg/mL . Analytical methods for its quantification include HPLC , spectrofluorimetry , and extractive colorimetry , demonstrating its stability and versatility in pharmaceutical formulations.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

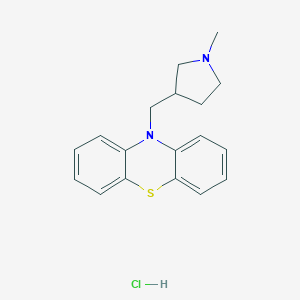

Methdilazinehydrochlorid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, an denen Phenothiazin- und Pyrrolidinderivate beteiligt sind. Die Synthese beinhaltet die Reaktion von 10H-Phenothiazin mit 1-Methyl-3-pyrrolidinylmethylchlorid unter bestimmten Bedingungen zur Bildung von Methdilazine, das dann in sein Hydrochloridsalz umgewandelt wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Methdilazinehydrochlorid durch Reaktion von Phenothiazin mit 1-Methyl-3-pyrrolidinylmethylchlorid in Gegenwart eines geeigneten Lösungsmittels und Katalysators hergestellt. Das Reaktionsgemisch wird dann durch Kristallisation oder andere Trennverfahren gereinigt, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methdilazinehydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Synthese und Modifikation für verschiedene Anwendungen unerlässlich .

Häufige Reagenzien und Bedingungen

Oxidation: Methdilazinehydrochlorid kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Methdilazinehydrochlorid, die für verschiedene therapeutische und industrielle Anwendungen verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Methdilazinehydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird bei der Untersuchung von Phenothiazinderivaten und deren chemischen Eigenschaften eingesetzt.

Biologie: Methdilazinehydrochlorid wird in der biologischen Forschung eingesetzt, um seine Auswirkungen auf Histaminrezeptoren und seine Rolle bei allergischen Reaktionen zu untersuchen.

Medizin: Es wird zur Behandlung von juckenden Hauterkrankungen und als Antihistaminikum zur Linderung von Symptomen von Heuschnupfen und anderen Allergien eingesetzt.

Industrie: Methdilazinehydrochlorid wird bei der Formulierung von pharmazeutischen Produkten und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet

Wirkmechanismus

Methdilazinehydrochlorid entfaltet seine Wirkung durch Bindung an den Histamin-H1-Rezeptor. Diese Bindung blockiert die Wirkung von endogenem Histamin, was zu einer vorübergehenden Linderung der durch Histamin verursachten Symptome führt. Zu den beteiligten molekularen Zielstrukturen gehören die Histamin-H1-Rezeptoren auf Effektorzellen des Magen-Darm-Trakts, der Blutgefäße und der Atemwege .

Wissenschaftliche Forschungsanwendungen

Antihistaminic Activity

Methdilazine acts as a H1 receptor antagonist , effectively blocking the action of endogenous histamine. This mechanism provides temporary relief from symptoms associated with allergies, such as:

Clinical Evidence

A study indicated that methdilazine is effective in managing hypersensitivity reactions and controlling pruritic skin disorders, showcasing its utility in dermatological applications .

Treatment of Motion Sickness and Nausea

Methdilazine is also indicated for the management of motion sickness and nausea. Its effectiveness in these areas stems from its ability to inhibit vestibular stimulation, which is often responsible for motion-induced nausea .

Dosage Guidelines

For adults and adolescents, the recommended oral dosage is typically 8 mg every six to twelve hours as needed, although specific dosing may vary based on individual patient needs .

Stability and Analytical Methods

The stability of this compound under various conditions has been extensively studied. Research has developed a stability-indicating method using Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) . This method allows for the determination of methdilazine's stability across different stress conditions including:

- Acidic and basic environments

- Thermal conditions

- Hydrolytic and photolytic stress

The study demonstrated that methdilazine remains stable under most conditions but shows slight degradation under oxidative stress .

In Vitro Antimicrobial Activity

Recent investigations have explored the potential antimicrobial properties of methdilazine. It has been shown to inhibit various Mycobacterium species at concentrations ranging from 5 to 15 µg/mL, indicating possible applications in treating infections caused by these pathogens .

Case Studies and Research Findings

Several case studies have documented the successful application of methdilazine in clinical settings:

- A clinical trial highlighted its efficacy in providing relief from chronic urticaria (hives), demonstrating significant improvement in patient symptoms after administration .

- Another study reported on the use of methdilazine in combination therapies for enhanced efficacy against motion sickness, illustrating its role as an adjunct treatment option .

Data Summary Table

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Antihistaminic Activity | H1 receptor antagonism | Effective for allergy relief |

| Motion Sickness | Inhibition of vestibular stimulation | Reduces nausea associated with motion |

| Stability Analysis | RP-UPLC method | Stable under various stress conditions |

| Antimicrobial Activity | Inhibition of Mycobacterium spp. | Effective at concentrations of 5-15 µg/mL |

Wirkmechanismus

Methdilazine hydrochloride exerts its effects by binding to the histamine H1 receptor. This binding blocks the action of endogenous histamine, which subsequently leads to the temporary relief of symptoms brought on by histamine. The molecular targets involved include the histamine H1 receptors on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Pharmacologically Similar Compounds

Structural and Pharmacological Class

Methdilazine Hydrochloride belongs to the phenothiazine class, sharing a tricyclic aromatic core with substitutions that dictate receptor affinity. Key comparators include:

- Trimeprazine Tartrate: A phenothiazine antihistamine with similar sedative and antipruritic effects, often used in syrups and tablets .

- Methapyrilene Hydrochloride: A first-generation antihistamine with pronounced sedation, historically used in cold medications but withdrawn due to carcinogenicity concerns .

- Promethazine Hydrochloride: A widely used phenothiazine antihistamine with strong antiemetic and sedative effects, often employed in motion sickness and allergic reactions.

Table 1: Structural and Pharmacological Comparison

Pharmacokinetic and Solubility Profiles

This compound exhibits moderate solubility in water (2 mg/mL) and chloroform (6 mg/mL) but is highly insoluble in ether (>10,000 mg/mL) . This contrasts with Methacycline Hydrochloride (water solubility: 100 mg/mL) and Hydroxyzine Hydrochloride (methanol-soluble, used in UV-spectrophotometry) . Such differences influence formulation strategies, with Methdilazine often prepared in syrups or tablets for oral delivery .

Table 2: Solubility and Analytical Methods

Adverse Effects and Drug Interactions

Methdilazine shares common antihistamine side effects, including sedation and antimuscarinic effects (dry mouth, blurred vision) . However, its serotonin antagonism may reduce nausea in pruritus patients, a feature absent in Methapyrilene or Promethazine.

Analytical and Stability Considerations

Methdilazine’s stability-indicating methods include HPLC with a C18 column and methanol-water-acetic acid mobile phase, achieving precision (RSD <10%) comparable to Hydralazine HCl impurity assays . In contrast, Metopimazine relies on HPTLC for degradation product analysis, emphasizing method diversity across phenothiazines .

Biologische Aktivität

Methdilazine hydrochloride is a phenothiazine derivative primarily recognized for its potent antihistaminic properties. This compound functions as an antagonist of the histamine H1 receptor, making it effective in alleviating symptoms associated with allergic reactions, such as itching and swelling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, side effects, and comparative analysis with other antihistamines.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a thiazine ring system. Its structure allows participation in various chemical reactions typical of phenothiazines, including oxidation and reduction processes that can lead to different metabolites with distinct pharmacological activities .

The primary mechanism by which Methdilazine exerts its effects is through competitive antagonism at the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. By blocking the action of endogenous histamine, it provides temporary relief from symptoms caused by histamine release during allergic reactions. This includes relief from sneezing, watery eyes, and runny nose associated with hay fever and other upper respiratory allergies .

Therapeutic Applications

This compound is utilized in clinical settings for:

- Treatment of Allergic Conditions : It is effective in managing symptoms related to allergies and dermatoses.

- Antihistaminic Effects : It alleviates pruritus (itching) and reduces vasodilation caused by histamine .

Side Effects and Toxicity

While Methdilazine is effective as an antihistamine, it does come with a range of potential side effects:

- Common Side Effects : Drowsiness, dizziness, dry mouth.

- Severe Reactions : Bradycardia, cardiac arrest, laryngeal edema may occur in rare cases .

- Toxicity : Overdose symptoms can include clumsiness, convulsions, hallucinations, and muscle spasms .

Comparative Analysis with Other Antihistamines

The following table compares this compound with several other common antihistamines:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Methdilazine | C18H21ClN2S | Allergy relief | Specific affinity for H1 receptors; unique side effect profile |

| Chlorpheniramine | C16H19ClN2 | Allergy relief | Shorter half-life; less sedative effect |

| Promethazine | C17H20N2S | Allergy relief; antiemetic | Strong sedative properties; used for motion sickness |

| Diphenhydramine | C17H21N | Allergy relief; sleep aid | Potent sedative effects; commonly used as a sleep aid |

| Hydroxyzine | C21H27ClN2O2 | Anxiety; allergy relief | Anxiolytic properties; longer duration of action |

This compound stands out due to its specific affinity for H1 receptors and its effectiveness in treating various dermatological conditions compared to others primarily focused on allergy relief .

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

- Antimicrobial Activity : Research indicates that Methdilazine exhibits distinct antimicrobial properties when tested against Mycobacterium tuberculosis in animal models. In vitro studies have shown that it can enhance the activity of traditional antibiotics like isoniazid and streptomycin against resistant strains .

- Electrooxidation Studies : Investigations into the electrooxidation mechanisms of Methdilazine have provided insights into its stability under different conditions. These studies are crucial for understanding its pharmacokinetics and potential interactions with other drugs .

- Stability-Indicating Methods : A study developed a stability-indicating RP-UPLC method for determining Methdilazine in bulk drug forms. The method demonstrated high accuracy and precision, essential for ensuring the quality of pharmaceutical formulations containing this compound .

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing the purity of methdilazine hydrochloride in synthetic preparations?

- Methodological Answer : Thin-layer chromatography (TLC) is a primary method for purity assessment. Dissolve 0.20 g of the compound in methanol (10 mL) as the sample solution, dilute to 200 mL for the standard solution, and spot both on a silica gel plate. Develop using a mobile phase of ethyl acetate, ethanol (95%), and ammonia solution (28%) (150:95:1). Compare spot intensities after iodine vapor exposure; impurities should not exceed the reference standard . For quantitation, gas chromatography (GC) or mass spectrometry (MS) can validate results, as reviewed by the IARC .

Q. How can researchers determine the solubility profile of this compound for formulation studies?

- Methodological Answer : Solubility testing should be conducted in solvents with varying pH and polarity. Experimental data indicate that this compound is freely soluble in water, alcohol, and chloroform (>10,000 mg/L in water at 25°C) but exhibits limited solubility in non-polar solvents. Use 0.1 N hydrochloric acid or sodium hydroxide to assess pH-dependent solubility, noting significant solubility in acidic conditions (1 mg/mL) and slight degradation in alkaline media .

Q. What analytical techniques are validated for quantifying this compound in pharmaceutical formulations?

- Methodological Answer : Spectrophotometric methods using ion-association complexes (e.g., with Brilliant Blue G in neutral or pH 4.0 buffer) provide rapid quantification. For higher sensitivity, gas chromatography with flame ionization detection (GC/FID) or electron capture detection (GC/ECD) is recommended, with validation parameters including linearity (5–50 µg/mL) and recovery rates (>95%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats. Work under fume hoods with adequate ventilation. In case of skin contact, wash immediately with soap and water; for ingestion, rinse the mouth and seek medical attention. Store in airtight containers at controlled room temperature, avoiding prolonged storage due to degradation risks .

Advanced Research Questions

Q. What is the proposed dual mechanism of this compound as a histamine antagonist and antimicrobial agent?

- Methodological Answer : As a histamine H1-receptor antagonist, methdilazine competitively inhibits histamine binding, reducing allergic responses. Concurrently, its antimicrobial activity against mycobacteria (MIC: 5–15 µg/mL) may involve disruption of cell wall synthesis or membrane integrity. In vitro assays using Mycobacterium tuberculosis cultures and histamine-induced bronchoconstriction models in rodents can validate these mechanisms .

Q. How can researchers design in vivo studies to evaluate the efficacy of this compound against mycobacterial infections?

- Methodological Answer : Use murine models infected with Mycobacterium species (e.g., M. bovis BCG). Administer methdilazine orally at 10–50 mg/kg/day for 14–28 days. Monitor bacterial load in organs (lungs, spleen) via colony-forming unit (CFU) counts and compare with untreated controls. Include pharmacokinetic sampling to correlate plasma concentrations (HPLC-MS) with efficacy .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Methodological Answer : Store in amber glass containers under nitrogen atmosphere at 2–8°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via high-performance liquid chromatography (HPLC). Degradation is minimized in acidic buffers (pH 3–5), whereas alkaline conditions accelerate breakdown .

Q. How should researchers address discrepancies in reported MIC values for this compound across studies?

- Methodological Answer : Standardize testing conditions using CLSI guidelines. Variables include inoculum size (1–5 × 10⁵ CFU/mL), growth media (Middlebrook 7H9 broth), and incubation time (7–14 days). Cross-validate results with reference antibiotics (e.g., isoniazid) and report MIC50/MIC90 ranges to account for strain variability .

Q. What experimental approaches identify potential bacterial resistance mechanisms to this compound?

- Methodological Answer : Perform serial passage assays by exposing mycobacteria to sub-inhibitory concentrations over 20 generations. Isolate resistant mutants and sequence genomes (whole-genome sequencing) to identify mutations in target pathways (e.g., cell wall biosynthesis genes). Compare transcriptomic profiles (RNA-seq) to uncover upregulated efflux pumps or detoxification enzymes .

Q. How can this compound be integrated into combination therapy regimens for enhanced antimicrobial effects?

- Methodological Answer : Test synergism with first-line antibiotics (rifampicin, ethambutol) using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices: FIC ≤0.5 indicates synergy. In vivo, co-administer methdilazine (20 mg/kg) with rifampicin (10 mg/kg) and assess CFU reduction and survival rates in infected models .

Eigenschaften

IUPAC Name |

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEISBKIVLDXSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S.ClH, C18H21ClN2S | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1982-37-2 (Parent) | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025548 | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992) | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 63 °F (NTP, 1992), 1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. In addition, the anticholinergic actions of most antihistamines provide a drying effect on the nasal and oral mucosa. /Antihistamines, phenothiazine-derivative/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine-induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine-like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT-TAN, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPYL ALCOHOL | |

CAS No. |

1229-35-2 | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bristaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methdilazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0GSO02UEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

370 to 372 °F (NTP, 1992), 187.5-189 °C | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.